molecular formula C18H16F3N5O2S B2903949 2-methyl-6-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1396711-48-0

2-methyl-6-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2903949
CAS No.: 1396711-48-0
M. Wt: 423.41
InChI Key: QTRSORPEQFGUDY-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture incorporates three key pharmacophoric elements: a pyridazinone core, a piperazine linker, and a benzothiazole moiety. The pyridazinone scaffold is a recognized heterocycle in drug design, with derivatives reported to exhibit a range of biological activities, serving as a key structural motif in various therapeutic agents . The piperazine ring is a highly privileged structure in pharmaceuticals, frequently employed to optimize physicochemical properties, enhance solubility, and serve as a conformational spacer to correctly position pharmacophores for interaction with biological targets . The benzothiazole unit is a fused heterocyclic system known for its diverse pharmacological profile. Benzothiazole-containing compounds have been extensively investigated as potential anticancer agents, with some derivatives demonstrating potent and selective activity against various cancer cell lines . The presence of a trifluoromethyl group on the benzothiazole ring is a common strategy in modern drug design to influence the molecule's lipophilicity, metabolic stability, and binding affinity. This combination of features makes this compound a valuable candidate for researchers exploring new biologically active molecules, particularly in the areas of oncology and kinase inhibition. The compound is supplied as a high-purity material to ensure consistent and reliable results in experimental settings. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-methyl-6-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2S/c1-24-14(27)6-5-12(23-24)16(28)25-7-9-26(10-8-25)17-22-15-11(18(19,20)21)3-2-4-13(15)29-17/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRSORPEQFGUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-6-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound with potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

This compound features a pyridazinone core substituted with a trifluoromethyl benzo[d]thiazole moiety and a piperazine carbonyl group. Its molecular formula is C19H18F3N5OSC_{19}H_{18}F_3N_5OS with a molecular weight of approximately 423.4 g/mol . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving its bioavailability.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds with similar structural motifs against various pathogens. For instance, derivatives of benzo[d]thiazole have shown significant activity against Mycobacterium tuberculosis , which is crucial given the rising antibiotic resistance . The mechanism often involves inhibition of essential proteins in the bacterial cell wall synthesis.

CompoundMIC (µg/mL)Target Pathogen
2-Methyl-6-(...)-pyridazin-3(2H)-oneTBDTBD
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2.0Staphylococcus aureus, Escherichia coli

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
  • Membrane Disruption : The lipophilic nature may allow for interaction with bacterial membranes, leading to permeability changes.
  • Targeting Specific Pathways : Compounds like these can interfere with metabolic pathways unique to pathogens, reducing their viability .

Study on Piperazine Derivatives

Research has demonstrated that piperazine derivatives exhibit significant inhibition of human acetylcholinesterase, suggesting potential applications in neurodegenerative diseases . This is relevant for our compound as it contains a piperazine moiety which may confer similar properties.

Antitubercular Activity Exploration

A study focused on developing new antibiotics against resistant strains of Mycobacterium tuberculosis identified several compounds with structural similarities to 2-methyl-6-(...)-pyridazin-3(2H)-one that showed promising results in vitro . These findings underscore the potential for further development and optimization of this compound in antimicrobial therapy.

Research Findings

Research indicates that modifications to the benzo[d]thiazole and piperazine components can significantly enhance biological activity. For example, variations in substituents on the benzo[d]thiazole ring have led to improved potency against resistant bacterial strains .

Comparison with Similar Compounds

Structural and Functional Implications

Key Structural Variations and Their Effects

Feature Target Compound Analogues Impact
Core Heterocycle Pyridazinone Pyrimidine (14), Phthalazinone (6), Thiazole (11f) Pyridazinone’s electron-deficient core may favor interactions with electron-rich targets.
Piperazine Substituent 4-(Trifluoromethyl)benzo[d]thiazol 2-Fluorophenyl (T1–T12), 4-Chlorophenyl (17), Thiazole (11f) Trifluoromethyl enhances lipophilicity; benzo[d]thiazol may improve π-π stacking.
Functional Groups Carbonyl-linked piperazine Hydrazones (T8), Ureas (11f), Carboxylic Acids (14) Carbonyl provides rigidity; absence of ionizable groups may improve CNS penetration.

Preparation Methods

Synthetic Strategies for the 2-Methylpyridazin-3(2H)-one Core

The pyridazinone core serves as the foundational scaffold for this compound. Two primary approaches dominate its synthesis:

Chloropyridazine Hydrolysis and Methylation

3,6-Dichloropyridazine undergoes selective hydrolysis in hot glacial acetic acid to yield 6-chloro-3(2H)-pyridazinone. Subsequent N-methylation at the 2-position is achieved using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, producing 2-methyl-6-chloropyridazin-3(2H)-one in 75–80% yield. This route benefits from commercial availability of starting materials and scalability.

Direct Cyclization of 1,4-Diketones

Alternative methods involve cyclocondensation of 1,4-diketones with hydrazine derivatives. For example, ethyl acetoacetate and hydrazine hydrate react under acidic conditions to form the pyridazinone ring, though this method offers lower regioselectivity for 2-methyl substitution.

Table 1. Comparison of Pyridazinone Core Synthesis Methods
Method Starting Material Conditions Yield (%) Reference
Chloropyridazine route 3,6-Dichloropyridazine CH₃I, K₂CO₃, DMF, 80°C 75–80
Cyclocondensation Ethyl acetoacetate HCl, reflux, 12h 50–55

The introduction of the piperazine-1-carbonyl group at position 6 necessitates careful activation of the pyridazinone intermediate.

Carboxylic Acid Activation and Acylation

6-Chloro-2-methylpyridazin-3(2H)-one is hydrolyzed to 6-carboxy-2-methylpyridazin-3(2H)-one using concentrated hydrochloric acid at 100°C. The carboxylic acid is then converted to an acyl chloride with thionyl chloride (SOCl₂), enabling coupling with piperazine in dichloromethane (DCM) with triethylamine (Et₃N) as a base. This yields 2-methyl-6-(piperazine-1-carbonyl)pyridazin-3(2H)-one in 65–70% yield.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the 6-chloro group with piperazine is feasible under high-temperature conditions (120–130°C) in DMF, though competing hydrolysis necessitates anhydrous conditions. This method bypasses the carboxylic acid intermediate but requires stoichiometric excess of piperazine.

Challenges in Industrial-Scale Synthesis

Purification of Polar Intermediates

The high polarity of piperazine intermediates complicates column chromatography. Alternative purification strategies include crystallization from ethanol-water mixtures or use of ion-exchange resins.

Trifluoromethyl Group Stability

The CF₃ group is susceptible to hydrolysis under strongly acidic or basic conditions. Reactions involving this moiety require pH control (6.5–7.5) and inert atmospheres.

Q & A

Q. Critical Parameters :

  • Temperature : 80–100°C for acylations to prevent side reactions.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Bases like K₂CO₃ improve coupling efficiency .

Basic: Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Assign signals for the pyridazinone ring (δ 7.8–8.2 ppm for aromatic protons) and piperazine (δ 3.2–3.8 ppm for CH₂ groups) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 465.12) .
  • X-ray Crystallography : Resolve stereochemistry of the trifluoromethylbenzo[d]thiazole moiety (bond angles: 120° for sp² carbons) .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Answer:

  • Enzyme Inhibition : Test against kinases (e.g., PI3K) using fluorescence-based assays .
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values reported in µM range) .
  • Binding Affinity : Surface Plasmon Resonance (SPR) to quantify interactions with target proteins .

Advanced: How do structural modifications influence the compound’s biological activity?

Answer:

Modification Impact on Activity Example Reference
Trifluoromethyl groupEnhances metabolic stability and lipophilicityReplacement with Cl reduces IC₅₀ by 40% .
Piperazine substitutionAlters target selectivity (e.g., serotonin vs. dopamine receptors)Methylpiperazine increases kinase inhibition .
Pyridazinone vs. pyridineAffects hydrogen bonding with catalytic residuesPyridazinone improves IC₅₀ by 2-fold .

Advanced: How can computational modeling guide target interaction studies?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses with kinases (e.g., interactions between pyridazinone and ATP-binding pocket) .
  • QSAR : Correlate logP values with cytotoxicity (R² > 0.85 for derivatives with Cl/F substituents) .
  • MD Simulations : Assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .

Advanced: How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Answer:

  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HeLa) and serum concentrations .
  • Structural Verification : Confirm purity (>98%) via HPLC to rule out impurities affecting results .
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers (p < 0.05 significance) .

Advanced: What strategies optimize large-scale synthesis for preclinical studies?

Answer:

  • Flow Chemistry : Continuous synthesis reduces batch variability (yield increase from 50% to 72%) .
  • Catalyst Recycling : Immobilized Pd catalysts reduce costs in Suzuki-Miyaura couplings .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Advanced: Why do in vitro and in vivo efficacy data sometimes diverge?

Answer:

  • Pharmacokinetics : Poor oral bioavailability due to high logP (>5) requires formulation adjustments (e.g., nanoemulsions) .
  • Metabolic Degradation : CYP450-mediated oxidation of the piperazine ring detected via LC-MS metabolomics .
  • Tissue Penetration : Low blood-brain barrier permeability predicted by PAMPA assays .

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